![molecular formula C19H17NO2 B1322617 4-[4-(Benzyloxy)phenoxy]aniline CAS No. 155828-47-0](/img/structure/B1322617.png)

4-[4-(Benzyloxy)phenoxy]aniline

概要

説明

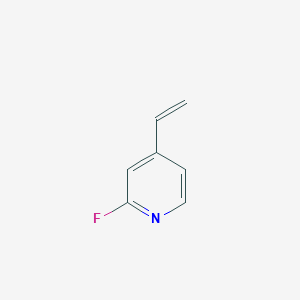

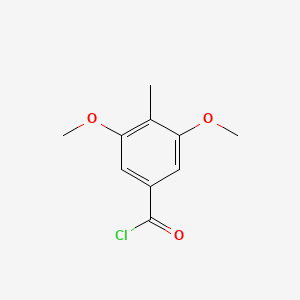

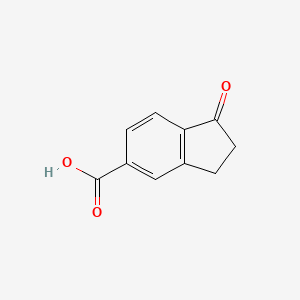

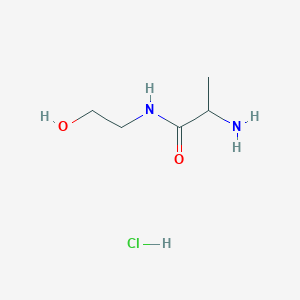

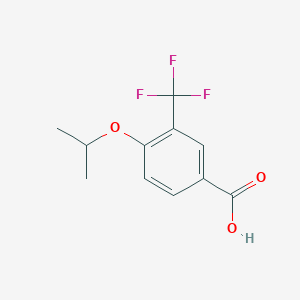

4-[4-(Benzyloxy)phenoxy]aniline is an organic compound with the molecular formula C13H13NO . It is also known by other names such as 4-(Benzyloxy)aniline and 4-(Phenylmethoxy)benzenamine .

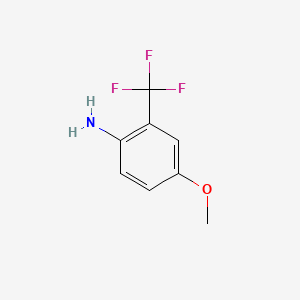

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an aniline group and a benzyloxy group . The average mass of the molecule is 199.248 Da, and the monoisotopic mass is 199.099716 Da .Physical and Chemical Properties Analysis

This compound is a brown to green-brown crystalline flakes or powder . The molecular weight of the compound is 199.248 Da .科学的研究の応用

Synthesis and Applications in Dye and Polymer Industries

4-[4-(Benzyloxy)phenoxy]aniline and its derivatives are prominently used in the synthesis of azomethine dyes, which are essential for optical applications. These compounds are synthesized and studied for their electronic spectra, FT-IR spectra, and various other electronic properties (Shahab et al., 2017). Furthermore, they play a significant role in the development of electroactive benzoxazines. These are valuable in creating advanced corrosion-resistant coatings, providing better protection and longevity for various materials (Li et al., 2018).

In Polymer Science and Material Engineering

These compounds are also significant in the synthesis of novel benzoxazines containing glycidyl groups. Such materials have potential applications in polymer science and material engineering, offering unique properties for various industrial applications (Andreu et al., 2006). Additionally, in the field of electro-optics, derivatives of this compound are used to create polycarbonates with high thermal stability, which are essential for producing high-quality films used in various optical applications (Suresh et al., 2003).

Catalysis and Chemical Reactions

Compounds related to this compound have been utilized in catalysis, particularly in the degradation of phenolic and aniline compounds. For instance, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the oxidative removal of such compounds from aqueous solutions, demonstrating their potential in environmental remediation (Zhang et al., 2009).

作用機序

Safety and Hazards

将来の方向性

The future directions of research on 4-[4-(Benzyloxy)phenoxy]aniline could involve its potential applications in various fields. For instance, anilines are known to be precursors to many industrial chemicals . Additionally, substituted phthalocyanines, which can be synthesized from compounds like this compound, have potential applications in photosensors, electrochromic structures, information storage devices, solar cells, and liquid crystals .

Relevant Papers The relevant papers retrieved include a comprehensive review of the methods and applications of aniline synthesis , a study on the synthesis and spectroscopic behavior of rare-earth phthalocyaninates substituted by benzyloxy- and methylphenylethylphenoxy-groups , and a paper on 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors .

特性

IUPAC Name |

4-(4-phenylmethoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c20-16-6-8-18(9-7-16)22-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLNUBYKPOOEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627407 | |

| Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155828-47-0 | |

| Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)